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Compound of Interest

Compound Name: Guaifenesin

Cat. No.: B1672422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early-phase clinical trial data on the safety

of guaifenesin. The information is compiled from publicly available clinical trial information and

peer-reviewed publications, offering a comprehensive resource for researchers and drug

development professionals. This document summarizes quantitative safety data, details

experimental protocols from key studies, and visualizes the proposed signaling pathways

associated with guaifenesin's mechanism of action.

Quantitative Safety Data from Early-Phase Clinical
Trials
Guaifenesin has a well-established safety profile, supported by decades of clinical use and

numerous studies.[1] Early-phase clinical trials and post-marketing surveillance consistently

demonstrate that it is well-tolerated in adult and pediatric populations.[1] The most commonly

reported side effects are generally mild and include dizziness, headache, and gastrointestinal

upset, particularly at high doses.[1]

The following tables summarize the quantitative safety data from key early-phase and post-

marketing surveillance studies.

Table 1: Summary of Adverse Events in a Post-Marketing Surveillance Study (NCT03725085)
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Number of
Patients

Treatment

Total
Treatment-
Emergent
Adverse
Events
(TEAEs)

Number of
Patients
with TEAEs

Severity of
AEs

Serious
AEs or
Deaths

552

1200 mg

Extended-

Release

Guaifenesin

(twice daily

for 7 days)

29 28 All Mild 0

Data from a prospective, post-marketing surveillance study in India involving adults with

symptoms of acute upper respiratory tract infection (URTI).[2]

Table 2: Breakdown of Treatment-Emergent Adverse Events by System Organ Class

(NCT03725085)

System Organ Class Number of Events

Gastrointestinal Disorders 11

Nervous System Disorders 8

Psychiatric Disorders 3

Respiratory, Thoracic and Mediastinal Disorders 2

Skin and Subcutaneous Tissue Disorders 2

General Disorders 3

Data from a prospective, post-marketing surveillance study in India involving adults with

symptoms of acute upper respiratory tract infection (URTI).[2]

Table 3: Safety Outcomes from Other Early-Phase Clinical Trials
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Study Type
Patient
Population

Number of
Patients

Guaifenesin
Dose

Key Safety
Findings

Phase 1 Healthy Adults 12

1200 mg (single

dose, extended-

release)

No adverse

events reported.

[3]

Randomized,

Placebo-

Controlled Trial

(related to

NCT01046136)

Patients with

Acute URTI
378

1200 mg (twice

daily, extended-

release)

Adverse events

were mostly mild

in severity and

resolved without

intervention.[3]

Experimental Protocols of Key Clinical Studies
The following sections detail the methodologies of the cited clinical trials, providing insight into

the study design, patient populations, and safety assessment procedures.

Post-Marketing Surveillance Study in India
(NCT03725085)

Study Design: This was an open-label, multicentric, non-comparative, single-arm,

prospective post-marketing surveillance study.[4]

Objective: To further elucidate the safety profile of extended-release (ER) guaifenesin in

patients with acute URTI.[2][3]

Patient Population: 552 adult patients (≥18 years of age) in India with symptoms of cough,

thickened mucus, and chest congestion due to acute bronchitis, URTI, or sinusitis.[4]

Inclusion Criteria: Otherwise healthy adults with the specified symptoms.[4]

Exclusion Criteria: Included females who were pregnant or lactating, patients with a history

of chronic cough (>3 weeks), asthma, chronic bronchitis, emphysema, or other chronic

pulmonary conditions.[4]
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Treatment Regimen: Patients received 1200 mg of ER guaifenesin (two 600 mg bi-layer

tablets) every 12 hours for 7 days.[2][3]

Safety Assessment: Adverse events (AEs) were recorded throughout the study. The intensity

of AEs was categorized as mild, moderate, or severe.[4]

Randomized, Placebo-Controlled Study in Acute URTI
(related to NCT01046136)

Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled

study.[5]

Objective: To investigate the effects of ER guaifenesin on symptoms and sputum properties

in subjects with an acute URTI, with a secondary objective to determine its safety and

tolerability.[5]

Patient Population: 378 male and female volunteers aged ≥12 years with symptoms of an

acute URTI diagnosed within 5 days of onset.[5]

Inclusion Criteria: Required volunteers to have symptoms of moderate or greater severity for

at least two of the three symptoms of cough, thickened mucus, or chest congestion, and to

have developed a productive cough within 72 hours prior to dosing.[5]

Treatment Regimen: Patients were randomized to receive either 1200 mg of ER guaifenesin
or a matching placebo every 12 hours for 7 consecutive days.[5]

Safety Assessment: The safety and tolerability of ER guaifenesin were assessed, with

reports indicating that adverse events were mostly mild in severity.[3]

Phase 1 Mucociliary Clearance Study in Healthy
Volunteers

Study Design: A Phase 1 clinical trial.

Objective: To evaluate the effect of a single dose of ER guaifenesin on mucociliary

clearance.
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Patient Population: 12 healthy, non-smoking adults.[3]

Treatment Regimen: A single 1200 mg dose of ER guaifenesin.[3]

Safety Assessment: Safety and tolerability were monitored, with no adverse events or safety

concerns reported.[3]

Proposed Signaling Pathways and Mechanisms of
Action
The expectorant effect of guaifenesin is believed to be mediated through at least two primary

mechanisms: the gastro-pulmonary reflex and potential antagonism of the N-methyl-D-

aspartate (NMDA) receptor.

The Gastro-Pulmonary Reflex
Guaifenesin is thought to stimulate the gastric mucosa, initiating a reflex arc that results in

increased secretion of less viscous mucus in the respiratory tract.[6][7]

Guaifenesin
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Gastro-Pulmonary Reflex Pathway for Guaifenesin

NMDA Receptor Antagonism
There is growing evidence to suggest that guaifenesin may act as an antagonist at the N-

methyl-D-aspartate (NMDA) receptor.[8][9][10] While the primary association of this mechanism

is with guaifenesin's anticonvulsant and muscle relaxant properties, it may also contribute to

its effects on the respiratory system.[10] The precise downstream signaling cascade linking

NMDA receptor antagonism to an expectorant effect is still an area of active research.
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Proposed NMDA Receptor Antagonism by Guaifenesin

Conclusion
The early-phase clinical trial data for guaifenesin consistently support its favorable safety

profile. Adverse events are typically mild and infrequent. The primary mechanism of action is

understood to be the stimulation of a gastro-pulmonary reflex, leading to increased and thinner

mucus secretions. Additionally, evidence suggests a role for NMDA receptor antagonism, which

may contribute to its overall therapeutic effects. Further research is warranted to fully elucidate

the detailed molecular pathways, particularly the downstream effects of NMDA receptor

antagonism on respiratory secretion. This technical guide provides a foundational

understanding of guaifenesin's safety and mechanisms for professionals in the field of drug

development and respiratory science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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